N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

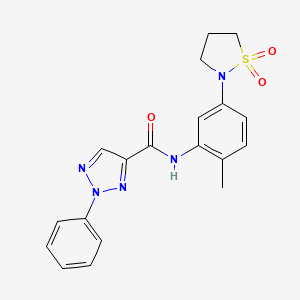

This compound features a 1,2,3-triazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl group. The isothiazolidine dioxide ring introduces sulfone functionality, which may enhance metabolic stability and solubility compared to non-sulfonated analogs .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-14-8-9-16(23-10-5-11-28(23,26)27)12-17(14)21-19(25)18-13-20-24(22-18)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYJUISZAKEEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation. The interaction between this compound and cyclin-dependent kinase 2 is characterized by binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in altered cell cycle progression and potential therapeutic applications in cancer treatment.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by modulating cell signaling pathways and gene expression. Specifically, this compound affects the expression of genes involved in cell proliferation, apoptosis, and DNA repair. Additionally, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active site of cyclin-dependent kinase 2, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and DNA repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained cell cycle arrest and apoptosis. In in vitro studies, the compound’s effects on cellular processes have been shown to persist for several days, while in vivo studies have demonstrated prolonged therapeutic effects in animal models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. Additionally, this compound has been shown to influence the activity of enzymes involved in energy production, such as ATP synthase and glycolytic enzymes, leading to changes in cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by organic anion-transporting polypeptides and effluxed by ATP-binding cassette transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells. In the cytoplasm, this compound interacts with various cytoplasmic proteins, influencing cellular signaling pathways and metabolic processes. In the nucleus, this compound can bind to DNA and transcription factors, modulating gene expression and affecting cellular function. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isothiazolidine moiety linked to a triazole ring. The synthesis typically involves multiple steps, including:

- Formation of the Dioxidoisothiazolidine Ring : This is achieved through reactions involving sulfur dioxide.

- Attachment of the Methylphenyl Group : This can be accomplished via Friedel-Crafts alkylation.

- Formation of the Triazole and Carboxamide Moieties : This involves coupling reactions that introduce the triazole and carboxamide functionalities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable antiproliferative effects.

Key Findings:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, which is crucial for cell cycle regulation. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .

- IC50 Values : Preliminary studies have shown IC50 values in the micromolar range against several cancer cell lines, indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.56 | CDK2 inhibition |

| HCT-116 | 2.6 | Induction of apoptosis |

| HepG2 | 1.4 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains with significant inhibition observed.

Key Findings:

- Activity Against Bacteria : The compound exhibited good inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- CDK Inhibition : By inhibiting CDK2, the compound disrupts normal cell cycle progression.

- Antimicrobial Mechanisms : The exact mechanism by which it exerts antimicrobial effects is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

-

Case Study on Anticancer Efficacy : A study involving derivatives of triazole compounds showed that modifications to the triazole ring significantly enhanced antiproliferative activity against breast cancer cells .

"Compounds with structural modifications exhibited improved IC50 values compared to standard chemotherapeutics" .

- Antimicrobial Efficacy Case Study : Research on related triazole compounds demonstrated their effectiveness against resistant bacterial strains, suggesting a potential application in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may exhibit significant anticancer properties. The compound has been studied for its ability to inhibit Cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Case Study:

A study demonstrated that derivatives of similar triazole compounds exhibited cytotoxic effects against various human cancer cell lines, including HCT-116 and MCF-7. These studies highlighted the importance of structural modifications in enhancing anticancer activity .

Antimicrobial Properties

The compound's structural characteristics suggest potential applications in antimicrobial therapies. The isothiazolidine moiety is known for its ability to disrupt microbial cell walls, making it a candidate for further exploration in treating bacterial infections .

Case Study:

Research on related compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions utilizing starting materials such as 2-methylphenylamine and various isothiazolidine derivatives. Common solvents include dichloromethane or ethanol with catalysts like palladium on carbon.

The mechanism of action is believed to involve:

- Inhibition of CDK2 : Leading to cell cycle arrest.

- Modulation of oxidative stress : Through interactions with reactive oxygen species (ROS) pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Carboxamides

(a) (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide ()

- Structural Differences : Replaces the isothiazolidine dioxide with a nitro-substituted phenyl group and introduces a hydrazine-carbothioamide moiety.

- Functional Implications : The nitro group may confer electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the sulfone group in the target compound. The thioamide group could reduce metabolic stability relative to the carboxamide in the target .

- Synthesis : Prepared via condensation of a triazole ketone with N-phenylhydrazinecarbothioamide, suggesting that the target compound might be synthesized through analogous Schiff base or coupling reactions .

(b) 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Structural Differences : Substitutes the triazole core with an isoxazole ring and links the carboxamide to a thiazole group instead of an isothiazolidine dioxide.

- Functional Implications : The isoxazole-thiazole combination may prioritize π-π stacking interactions in protein binding, whereas the target’s triazole-isothiazolidine system could favor hydrogen bonding via the sulfone group .

Sulfonamide and Sulfone-Containing Analogs

(a) (4-Fluoro-2-methylphenyl)methanesulfonamide ()

- Structural Differences : Simpler sulfonamide structure lacking the triazole-carboxamide scaffold.

- Functional Implications : The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s isothiazolidine dioxide may mimic this role while offering improved steric bulk for selective binding .

(b) N-[1-(2-Chlorophenyl)ethyl]methanesulfonamide ()

Tabulated Comparison of Key Features

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. Key steps include:

- Formation of the isothiazolidin-1,1-dioxide moiety via oxidation of isothiazolidine precursors under controlled acidic conditions .

- Coupling the triazole-carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF at 0–5°C to prevent side reactions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity.

- Optimization : Monitor reaction progress with TLC and adjust solvent polarity (e.g., DCM vs. THF) to enhance yields. Catalytic amounts of DMAP can accelerate coupling efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.35 ppm (singlet, CH₃ on phenyl), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~165–170 ppm validate the carboxamide and isothiazolidin-dioxide groups .

- IR : Stretching bands at 1670 cm⁻¹ (C=O) and 1320/1140 cm⁻¹ (SO₂) .

- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ with <2 ppm error .

Q. What crystallization strategies are effective for X-ray diffraction studies?

- Use slow vapor diffusion with solvents like methanol/chloroform (1:3) to grow single crystals. SHELXL refinement (via Olex2 interface) resolves disorder in the triazole-phenyl group .

- Critical parameters : Maintain supersaturation levels below 10% to avoid twinning. Anisotropic displacement parameters (ADPs) for sulfur atoms in the isothiazolidin-dioxide ring require careful refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the isothiazolidin-dioxide and triazole moieties?

- Experimental design :

- Synthesize analogs with substitutions (e.g., replacing the triazole with imidazole) and test against target enzymes (e.g., COX-1/2) via fluorescence-based inhibition assays .

- Compare IC₅₀ values: Lower IC₅₀ for the parent compound vs. analogs indicates critical role of triazole in binding .

- Data analysis : Molecular docking (AutoDock Vina) identifies hydrogen bonds between the triazole NH and enzyme active sites (e.g., COX-2 Val523) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Case example : Discrepancies in antimicrobial activity (MIC values) between broth microdilution and agar diffusion assays.

- Root cause : Poor solubility in aqueous media (logP ~3.5) reduces bioavailability in agar .

- Solution : Use DMSO/PEG-400 co-solvents (≤5% v/v) to enhance solubility and retest .

- Validation : Cross-check with LC-MS to confirm compound stability under assay conditions .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodology :

- Use ADMET Predictor™ or SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at the methylphenyl group) .

- Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and UPLC-QTOF analysis .

- Toxicity flags : High plasma protein binding (>90%) may reduce efficacy but improve half-life .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

- Problem : Competitive hydrolysis of the activated carboxamide intermediate.

- Solution :

- Use dry solvents (e.g., DMF stored over molecular sieves).

- Replace EDC with DCC/HOBt for higher activation efficiency .

- Conduct reactions under inert atmosphere (N₂/Ar) .

Q. What analytical workflows validate purity for in vivo studies?

- Step 1 : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm). Purity threshold: ≥99% .

- Step 2 : LC-MS to detect trace impurities (e.g., dehalogenated byproducts) .

- Step 3 : Elemental analysis (C, H, N, S) with ≤0.4% deviation from theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.